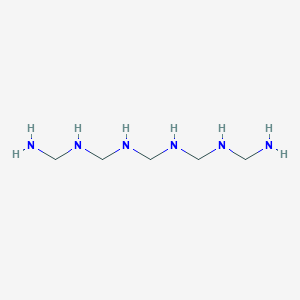
2,4,6,8-Tetraazanonane-1,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetraazanonane-1,9-diamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of multiple nitrogen atoms, which contribute to its reactivity and potential applications in various fields. This compound is of interest in both academic research and industrial applications due to its versatility and the range of reactions it can undergo.
Preparation Methods
The synthesis of 2,4,6,8-Tetraazanonane-1,9-diamine typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of specific amines with nitrating agents under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product. Industrial production methods often involve scaling up these laboratory procedures, optimizing reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2,4,6,8-Tetraazanonane-1,9-diamine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
2,4,6,8-Tetraazanonane-1,9-diamine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential applications as a precursor for pharmaceuticals and as a reagent in biochemical assays. In industry, it is used in the production of polymers, dyes, and other materials. Its unique structure and reactivity make it a valuable compound for various research and industrial purposes.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetraazanonane-1,9-diamine involves its interaction with specific molecular targets and pathways. The presence of multiple nitrogen atoms allows it to form strong bonds with other molecules, facilitating various chemical reactions. These interactions can lead to the formation of new compounds or the modification of existing ones, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
2,4,6,8-Tetraazanonane-1,9-diamine can be compared with other similar compounds, such as 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate and other nitrogen-rich compounds. These compounds share some structural similarities but differ in their reactivity and applications. For example, 2,4,6,8-Tetranitro-2,4,6,8-tetraazanonane-1,9-diyl diacetate is known for its use in energetic materials, while this compound is more commonly used in synthetic chemistry and industrial applications. The unique properties of this compound, such as its reactivity and versatility, make it distinct from other similar compounds.
Properties
CAS No. |
21810-43-5 |
|---|---|
Molecular Formula |
C5H18N6 |
Molecular Weight |
162.24 g/mol |
IUPAC Name |
N'-[[[(aminomethylamino)methylamino]methylamino]methyl]methanediamine |
InChI |
InChI=1S/C5H18N6/c6-1-8-3-10-5-11-4-9-2-7/h8-11H,1-7H2 |
InChI Key |
ODUMLIRLOVBWNE-UHFFFAOYSA-N |
Canonical SMILES |
C(N)NCNCNCNCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















